molecular formula C18H16ClNO B15062891 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline CAS No. 83054-54-0

4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline

Cat. No.: B15062891
CAS No.: 83054-54-0
M. Wt: 297.8 g/mol
InChI Key: ZTWMMUIEFFEGQN-UHFFFAOYSA-N
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Description

4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline is a synthetic aniline derivative designed for research and development purposes. This compound features a naphthalene group linked via an ether bridge to a 3,5-dimethylaniline moiety, a structural motif found in various pharmacological and material science applications. Aniline derivatives are frequently utilized as key intermediates in the synthesis of complex molecules, including potential kinase inhibitors and other bioactive compounds . Researchers may explore its application in developing novel therapeutic candidates or functional materials. The chloronaphthalene component may contribute to specific binding interactions, while the aniline group can serve as a handle for further chemical modification. This product is provided as a high-purity compound for laboratory use. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

83054-54-0

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-3,5-dimethylaniline

InChI

InChI=1S/C18H16ClNO/c1-11-9-13(20)10-12(2)18(11)21-17-8-7-16(19)14-5-3-4-6-15(14)17/h3-10H,20H2,1-2H3

InChI Key

ZTWMMUIEFFEGQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 4-chloronaphthalene.

    Reduction: The nitro group is reduced to an amine group.

    Etherification: The amine group is then reacted with 3,5-dimethylaniline under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated products with different functional groups.

Scientific Research Applications

4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Reaction Yields of 3,5-Dimethylaniline vs. Other Anilines

Substrate Product Type Yield (%) Reference
3,5-Dimethylaniline Thiazolidinones 76–89
3,5-Dimethylaniline Urea Derivatives 39
2,6-Diethylaniline Urea Derivatives 35

The lower yield for urea derivatives highlights steric or electronic effects imposed by the 3,5-dimethyl groups, contrasting with less hindered anilines.

Analytical Challenges

Chromatographic Separation :

  • GC/MS Limitations: 3,5-DMA cannot be distinguished from 2,5-DMA using GC/MS due to co-elution .
  • LC/MS-MS Advantages : LC methods resolve all dimethylaniline isomers, enabling precise quantification .

Internal Standardization :
Labeled standards for 3,5-DMA are unavailable, necessitating the use of 2,4-dimethylaniline-d11 as a surrogate. While recovery rates are comparable, matrix effects may introduce variability .

Table 2: Analytical Performance of Dimethylanilines

Compound Pair GC/MS Separation LC/MS-MS Separation
2,5-DMA vs. 3,5-DMA No Yes
2,4-DMA vs. 2,6-DMA No Yes
Toxicity and Environmental Impact

3,5-DMA is structurally analogous to carcinogenic anilines (e.g., 2,6-dimethylaniline) and is implicated in occupational and environmental exposure risks . Substituted anilines like 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline may exhibit enhanced bioaccumulation due to the lipophilic naphthalene group, though specific toxicological data are lacking.

Commercial Availability

3,5-DMA is sourced from Merck , while other dimethylanilines (e.g., 2,4-DMA, 2,6-DMA) are available from Aldrich/Fluka . The chloronaphthalene component may require custom synthesis, increasing production complexity.

Physicochemical Properties
  • Optical and Electrochemical Traits: Aniline derivatives like 3,5-DMA enhance π*-orbital delocalization in organometallic complexes, altering optical and electrochemical properties .
  • Melting Points : Synthesized 3,5-DMA derivatives (e.g., 35DMPTCA) exhibit distinct melting points, verified via elemental analysis .

Q & A

Q. What are the recommended methodologies for synthesizing 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline?

Methodological Answer: The synthesis can be approached via nucleophilic aromatic substitution. A plausible route involves reacting 4-chloro-1-naphthol with 3,5-dimethylaniline under alkaline conditions (e.g., using NaH or K₂CO₃ as a base) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C. Monitoring reaction progress via TLC or HPLC is critical. Intermediate purification can employ column chromatography (silica gel, hexane/ethyl acetate gradient). For analogous chlorinated aromatic compounds, catalytic methods or microwave-assisted synthesis have been reported to improve yields .

Q. How can researchers determine the physicochemical properties of this compound?

Methodological Answer: Key properties include:

  • Melting Point (mp): Use differential scanning calorimetry (DSC), referencing protocols for structurally similar compounds like 4-bromo-3,5-dimethylaniline (mp: 73–74°C) .
  • Solubility: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) at 25°C, followed by UV-Vis quantification.
  • Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure, analyzing by HPLC-MS to identify decomposition products .

Advanced Research Questions

Q. How should researchers assess the genotoxic potential of this compound?

Methodological Answer: Follow OECD guidelines for in vitro assays:

  • Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction).
  • Micronucleus Assay: Employ mammalian cell lines (e.g., CHO-K1) exposed to varying concentrations (1–100 µM) for 24–48 hours.
    Analogous dimethylaniline derivatives (e.g., 3,5-dimethylaniline) have shown DNA adduct formation via N-acetoxy intermediates, suggesting reactive metabolite screening (e.g., LC-MS/MS) is critical .

Q. What methodologies are appropriate for evaluating environmental persistence under REACH guidelines?

Methodological Answer:

  • Biodegradation: Use OECD 301B (CO₂ evolution test) to assess inherent biodegradability.
  • QSAR Modeling: Apply tools like EPI Suite to predict persistence (P) and bioaccumulation (B) indices, leveraging data from structurally related chlorinated aromatics .
  • Hydrolysis Studies: Conduct pH-dependent hydrolysis (pH 4, 7, 9) at 50°C, monitoring degradation via HPLC-UV .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Meta-Analysis: Systematically review existing studies, prioritizing data from OECD-compliant assays.
  • Dose-Response Reevaluation: Replicate experiments across multiple labs, controlling variables (e.g., solvent purity, cell passage number).
  • Mechanistic Studies: Use computational models (e.g., molecular docking) to identify potential off-target interactions, supplemented by in vitro CYP450 inhibition assays .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV/FLD: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA), flow rate 1.0 mL/min, λ = 254 nm.
  • LC-HRMS: Employ Q-TOF or Orbitrap systems for high-resolution fragmentation (e.g., m/z 326.1 [M+H]⁺). Calibrate using certified reference materials (CRMs) as per pharmaceutical impurity standards .

Key Considerations for Experimental Design

  • Synthetic Reproducibility: Document reaction parameters (solvent purity, catalyst batch) to mitigate variability .
  • Toxicological Controls: Include positive controls (e.g., benzo[a]pyrene for genotoxicity assays) and validate cell viability via MTT assays .
  • Environmental Fate Modeling: Cross-validate QSAR predictions with experimental half-life data in water/soil matrices .

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